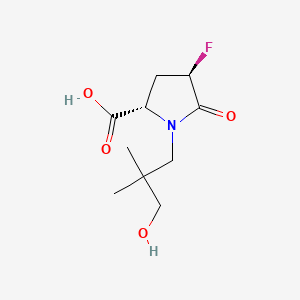
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound with a unique structure that includes a fluorine atom, a hydroxy group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated pyridines and organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with the reactions carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
This compound: Similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and hydroxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16FNO4 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(2S,4R)-4-fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,5-13)4-12-7(9(15)16)3-6(11)8(12)14/h6-7,13H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m1/s1 |
InChI Key |
WJLRYHOUHBPBMV-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(CN1[C@@H](C[C@H](C1=O)F)C(=O)O)CO |
Canonical SMILES |
CC(C)(CN1C(CC(C1=O)F)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















